molecular formula C23H22N2O2 B12902952 2-Benzoyl-5,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazolidin-3-one CAS No. 915973-17-0

2-Benzoyl-5,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazolidin-3-one

Cat. No.: B12902952
CAS No.: 915973-17-0
M. Wt: 358.4 g/mol
InChI Key: BGFGGBNOMPEGHH-UHFFFAOYSA-N
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Description

2-Benzoyl-5,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazolidin-3-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazolidinone core with a benzoyl group and a naphthalen-1-ylmethyl substituent, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoyl-5,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazolidin-3-one typically involves the reaction of 5,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazolidin-3-one with benzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Benzoyl-5,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazolidin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the benzoyl group to a benzyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

Scientific Research Applications

2-Benzoyl-5,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazolidin-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Benzoyl-5,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structure and functional groups. The benzoyl and naphthalen-1-ylmethyl groups play crucial roles in binding to target proteins and influencing their activity .

Comparison with Similar Compounds

  • 1-Benzoyl-2-benzyl-5,5-dimethyl-pyrazolidin-3-one
  • 5-Benzylidene-4,4-dimethyl-1,3-dioxolan-2-one
  • 1-Benzoyl-2-t-butyl-3,5-dimethylimidazolidin-4-one

Comparison: 2-Benzoyl-5,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazolidin-3-one is unique due to its naphthalen-1-ylmethyl substituent, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry .

Properties

CAS No.

915973-17-0

Molecular Formula

C23H22N2O2

Molecular Weight

358.4 g/mol

IUPAC Name

2-benzoyl-5,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazolidin-3-one

InChI

InChI=1S/C23H22N2O2/c1-23(2)15-21(26)25(22(27)18-10-4-3-5-11-18)24(23)16-19-13-8-12-17-9-6-7-14-20(17)19/h3-14H,15-16H2,1-2H3

InChI Key

BGFGGBNOMPEGHH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)N(N1CC2=CC=CC3=CC=CC=C32)C(=O)C4=CC=CC=C4)C

Origin of Product

United States

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